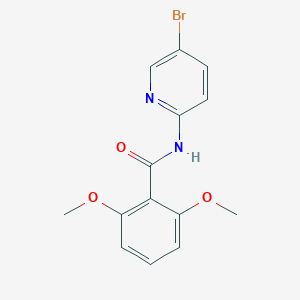![molecular formula C17H17ClN2O2 B244818 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B244818.png)
4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide, also known as CINPA1, is a small molecule inhibitor that has been widely used in scientific research. This compound was first synthesized in 2010 by the group of Dr. Nathanael Gray at Harvard Medical School. Since then, CINPA1 has been used as a tool compound to investigate the biological functions of a specific protein target.
作用機序
4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide binds to the active site of PRMT5 and inhibits its enzymatic activity. The crystal structure of 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide in complex with PRMT5 has been solved, revealing the key interactions between the compound and the protein. 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide interacts with the substrate-binding site of PRMT5 and forms hydrogen bonds with the protein residues that are critical for the enzymatic activity of PRMT5. This binding leads to a conformational change in the protein, which prevents the binding of the substrate and inhibits the enzymatic activity of PRMT5.
Biochemical and Physiological Effects:
4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide has been shown to have several biochemical and physiological effects. In cancer cells, 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide has been shown to inhibit cell growth and induce cellular differentiation. This effect is thought to be due to the inhibition of PRMT5 activity and the subsequent decrease in sDMA levels on histones and other protein substrates. 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that is often dysregulated in cancer cells.
実験室実験の利点と制限
One of the major advantages of 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide is its selectivity for PRMT5. This compound has been shown to selectively inhibit the activity of PRMT5 without affecting other protein arginine methyltransferases. This selectivity makes 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide a valuable tool compound for investigating the biological functions of PRMT5. However, one of the limitations of 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide is its low solubility in aqueous solutions. This can make it difficult to use in certain experimental settings, such as in cell culture assays.
将来の方向性
There are several future directions for the use of 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide in scientific research. One area of interest is the investigation of the role of PRMT5 in different biological contexts, such as in development, stem cell differentiation, and immune cell function. Another area of interest is the development of more potent and selective inhibitors of PRMT5, which could have therapeutic potential for the treatment of cancer and other diseases. Additionally, the use of 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide in combination with other compounds could provide insights into the complex signaling pathways that are regulated by PRMT5.
合成法
The synthesis of 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide involves several steps. The starting material is 4-chlorobenzoic acid, which is reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminophenyl isobutyrate to form the amide intermediate. The final step involves the reaction of the amide intermediate with 4-chloroaniline to form 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide. The overall yield of the synthesis is approximately 25%.
科学的研究の応用
4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide has been used as a tool compound to investigate the biological functions of a specific protein target, namely, the protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a critical role in the regulation of gene expression, cell proliferation, and differentiation. 4-chloro-N-[4-(isobutyrylamino)phenyl]benzamide has been shown to selectively inhibit the activity of PRMT5, leading to a decrease in the levels of symmetric dimethylarginine (sDMA) on histones and other protein substrates. This inhibition has been linked to the suppression of cancer cell growth and the induction of cellular differentiation.
特性
分子式 |
C17H17ClN2O2 |
|---|---|
分子量 |
316.8 g/mol |
IUPAC名 |
4-chloro-N-[4-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C17H17ClN2O2/c1-11(2)16(21)19-14-7-9-15(10-8-14)20-17(22)12-3-5-13(18)6-4-12/h3-11H,1-2H3,(H,19,21)(H,20,22) |
InChIキー |
XRLDCUNDEJTECD-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
正規SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-3-ethoxybenzamide](/img/structure/B244736.png)
![2,3-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244738.png)
![2-chloro-4-methyl-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244740.png)
![2,5-dichloro-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244741.png)
![2-chloro-5-iodo-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244744.png)
![4-methoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244746.png)
![3-chloro-4-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B244747.png)
![N-[2-chloro-5-(propanoylamino)phenyl]-3,5-dimethylbenzamide](/img/structure/B244749.png)
![2,6-dimethoxy-N-[3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B244751.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-2,6-dimethoxybenzamide](/img/structure/B244752.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide](/img/structure/B244753.png)
![N-{4-[(2-chlorobenzoyl)amino]-3-methoxyphenyl}-2,6-dimethoxybenzamide](/img/structure/B244756.png)

